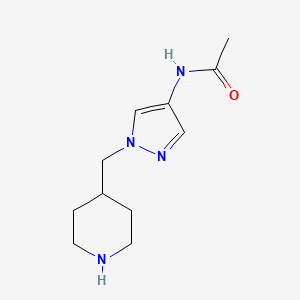
N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide is a compound that features a piperidine ring and a pyrazole ring, both of which are significant in medicinal chemistry. Piperidine is a six-membered heterocyclic amine, while pyrazole is a five-membered ring containing two nitrogen atoms. The combination of these two rings in a single molecule can result in unique biological activities, making this compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide typically involves the formation of the piperidine and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors to form the piperidine ring, which is then reacted with a pyrazole derivative. The final step involves the acylation of the pyrazole ring with acetic anhydride or a similar reagent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine or pyrazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could result in the formation of secondary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of piperidine and pyrazole derivatives on biological systems.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring can inhibit enzymes involved in inflammation or cancer progression. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(piperidin-4-yl)benzamide: Similar structure but with a benzamide group instead of a pyrazole ring.
N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
N-(piperidin-4-ylmethyl)acetamide: Lacks the pyrazole ring, making it less complex.
Uniqueness
N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide is unique due to the combination of the piperidine and pyrazole rings, which can result in a wide range of biological activities. This makes it a versatile compound for research in various fields, including medicinal chemistry and drug discovery.
Eigenschaften
IUPAC Name |
N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-9(16)14-11-6-13-15(8-11)7-10-2-4-12-5-3-10/h6,8,10,12H,2-5,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHSOKFAHRXIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
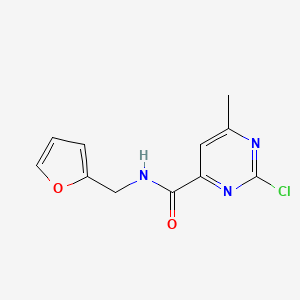


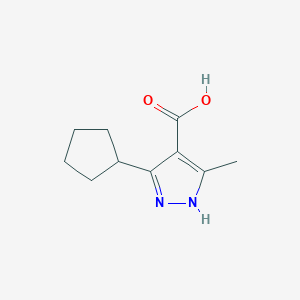
![5-ethyl-6-methyl-3-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7891435.png)
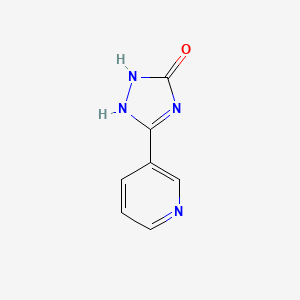
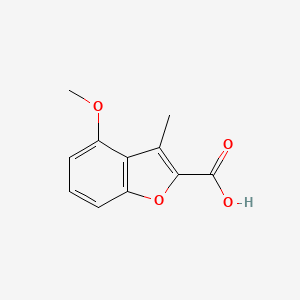

![(2S,3R)-2-[[4-(1H-indole-2-carbonyl)piperazine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7891465.png)
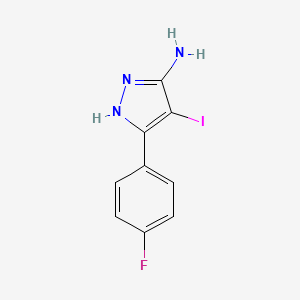
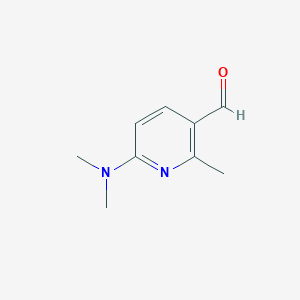
![4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B7891482.png)
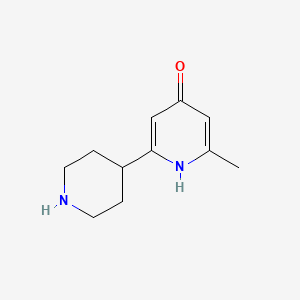
![N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide](/img/structure/B7891497.png)
